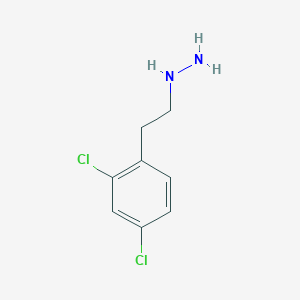

5-methoxy-1H-indol-4-amine

Descripción general

Descripción

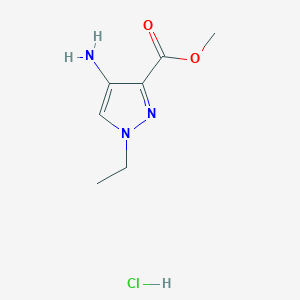

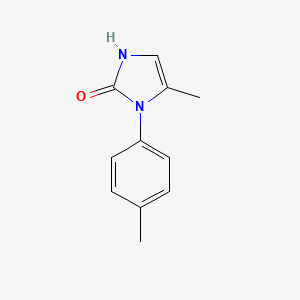

5-methoxy-1H-indol-4-amine belongs to the class of organic compounds known as tryptamines and derivatives . These are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced synthesis methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The synthesis of 5-methoxyindole from 5-methoxy-2-oxindole has also been described .Molecular Structure Analysis

The molecular formula of this compound is C9H10N2O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis

The molecular weight of this compound is 162.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 51 Ų .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

- Schiff base indole derivatives, including compounds with moieties related to 5-methoxy-1H-indol-4-amine, demonstrate significant antibacterial, antifungal, and radical scavenging activities. Methoxy compounds in particular have shown remarkable cytotoxic activity against various tumor cell lines and possess strong ferrous ion reducing antioxidant power (Verma, Saundane, & Meti, 2019).

Antitumor Agents

- Synthesized 5-methoxyindolequinones, including derivatives of this compound, have been studied for their metabolism by recombinant human NAD(P)H:quinone oxidoreductase and subsequent cytotoxicity. These compounds demonstrate selective toxicity in non-small-cell lung cancer cells, indicating their potential as antitumor agents (Beall et al., 1998).

Synthesis of Novel Derivatives

- Novel derivatives of this compound have been synthesized for various applications, including the strategic development toward the core moiety of anti-inflammatory compounds like Herdmanine D. Such synthesis emphasizes the compound's versatility in medicinal chemistry (Sharma, Sharma, Kashyap, & Bhagat, 2020).

Chemoselective Synthesis Applications

- Methods involving this compound have been developed for chemoselective synthesis processes. For instance, efficient catalysis of the amination of methoxy(hetero)arenes, including those related to this compound, has been reported. Such processes are significant for transformations involving electron-deficient methoxyarenes and methoxyheteroarenes (Shigeno, Hayashi, Nozawa‐Kumada, & Kondo, 2019).

Binding Studies in Neuropharmacology

- Research on methoxy-substituted N1-benzenesulfonylindole analogs, related to this compound, suggests that these compounds can influence the affinity at human 5-HT6 serotonin receptors. Such studies are crucial in the context of neuropharmacology and the design of serotonin receptor ligands (Siripurapu, Kolanos, Dukat, Roth, & Glennon, 2006).

Mecanismo De Acción

Target of Action

5-Methoxy-1H-indol-4-amine, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the compound’s biological activity.

Mode of Action

It is known that indole derivatives interact with their targets, causing changes that lead to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the broad spectrum of biological activities associated with indole derivatives . For instance, some indole derivatives have been reported to inhibit the influenza A virus , suggesting that they may affect viral replication pathways. Other derivatives have shown anti-inflammatory and analgesic activities , indicating that they may influence pathways related to inflammation and pain perception.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , which suggests that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological activity being exerted. For example, if the compound is acting as an antiviral agent, the result might be the inhibition of viral replication . If it is exerting anti-inflammatory activity, the result could be a reduction in inflammation and pain .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Análisis Bioquímico

Biochemical Properties

5-Methoxy-1H-indol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to its deamination and subsequent formation of metabolites. Additionally, this compound interacts with serotonin receptors, particularly the 5-HT2A receptor, where it acts as an agonist, influencing neurotransmission and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it modulates neurotransmitter release and uptake, impacting cell signaling pathways and gene expression. This compound has been shown to influence the expression of genes involved in neuroplasticity and synaptic function. In non-neuronal cells, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the 5-HT2A receptor, leading to receptor activation and downstream signaling cascades. This binding induces conformational changes in the receptor, triggering intracellular signaling pathways such as the phosphoinositide pathway and the release of intracellular calcium. Additionally, this compound inhibits the activity of monoamine oxidase, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression. These changes are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits mild psychoactive effects, influencing behavior and cognition. At higher doses, it can induce significant changes in neurotransmitter levels, leading to altered mood and perception. Toxicity studies have shown that extremely high doses of this compound can cause adverse effects, including neurotoxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of metabolites such as 5-methoxyindoleacetic acid. This compound also interacts with cytochrome P450 enzymes, which play a role in its oxidative metabolism. The metabolites of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via serotonin transporters and can accumulate in specific tissues, such as the brain and liver. The distribution of this compound is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various intracellular targets. It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments .

Propiedades

IUPAC Name |

5-methoxy-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRLGXQPTYRYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)